molecular formula C6H2Cl2I2 B2872630 1,5-Dichloro-2,4-diiodobenzene CAS No. 201734-79-4

1,5-Dichloro-2,4-diiodobenzene

Cat. No.: B2872630
CAS No.: 201734-79-4
M. Wt: 398.79
InChI Key: KPVOFSZJJSCZAS-UHFFFAOYSA-N
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Description

1,5-Dichloro-2,4-diiodobenzene (C₆H₂Cl₂I₂) is a dihalogenated aromatic compound featuring chlorine atoms at the 1- and 5-positions and iodine atoms at the 2- and 4-positions of the benzene ring. Such compounds are critical intermediates in organic synthesis, particularly in cross-coupling reactions and pharmaceutical precursor development.

Properties

IUPAC Name

1,5-dichloro-2,4-diiodobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2I2/c7-3-1-4(8)6(10)2-5(3)9/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPVOFSZJJSCZAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)I)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2I2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dichloro-2,4-diiodobenzene can be synthesized through several methods. One common approach involves the halogenation of benzene derivatives. The synthesis typically starts with a benzene ring, which undergoes chlorination and iodination under controlled conditions. The reaction conditions often include the use of halogenating agents such as chlorine and iodine, along with catalysts to facilitate the substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are designed to ensure high yield and purity of the final product. The reaction conditions are optimized to control the temperature, pressure, and concentration of reactants, ensuring efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

1,5-Dichloro-2,4-diiodobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, leading to the formation of different products depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like hydroxide ions or electrophiles like alkyl halides. Conditions often involve the use of solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation and Reduction Reactions: Reagents like potassium permanganate or sodium borohydride are used under specific conditions to achieve the desired oxidation or reduction.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions, with solvents such as tetrahydrofuran or toluene.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds with diverse functional groups.

Scientific Research Applications

1,5-Dichloro-2,4-diiodobenzene has several applications in scientific research:

    Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules, enabling the construction of diverse chemical structures.

    Material Science: The compound is used in the development of advanced materials with specific properties, such as conductive polymers and liquid crystals.

    Pharmaceutical Research: It is employed in the synthesis of potential drug candidates, particularly in the development of compounds with anticancer or antimicrobial properties.

    Chemical Biology: The compound is used in studies involving the modification of biomolecules, aiding in the understanding of biological processes and the development of new therapeutic strategies.

Mechanism of Action

The mechanism of action of 1,5-Dichloro-2,4-diiodobenzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that affect their function. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1,5-Dichloro-2-fluoro-4-iodobenzene (C₆H₂Cl₂FI)

  • Structure : Fluorine replaces one iodine at position 2.
  • Molecular Weight : 272.9 g/mol (CAS 1207875-89-5) .
  • This contrasts with the diiodo analog, where iodine’s bulkiness may sterically hinder reactions.
  • Safety : Classified as a skin/eye irritant (H315, H319) and respiratory hazard (H335). Requires storage at 4–8°C .

1,4-Dichloro-2-iodobenzene (C₆H₃Cl₂I)

  • Structure : Chlorine at 1- and 4-positions, iodine at 2-position.
  • Molecular Weight : 272.898 g/mol (CAS 29682-41-5) .
  • Applications : Used in Suzuki-Miyaura couplings due to iodine’s superior leaving-group ability compared to chlorine. The meta-substitution pattern (relative to iodine) may favor regioselective transformations .

1,4-Diiodobenzene (C₆H₄I₂)

  • Structure : Iodine at 1- and 4-positions.
  • Molecular Weight : 329.90 g/mol (CAS 624-38-4) .
  • Physical Properties : Pale yellow crystalline solid with higher thermal stability than chloro-iodo analogs. Lacks chlorine’s electron-withdrawing effects, making it less reactive in electrophilic substitutions .

2,3-Difluoro-1,4-diiodobenzene (C₆H₂F₂I₂)

  • Structure : Fluorine at 2- and 3-positions, iodine at 1- and 4-positions.
  • Molecular Weight : 365.89 g/mol (CAS 501433-06-3) .

Structural and Functional Analysis

Substituent Effects

  • Electron-Withdrawing vs. Electron-Donating : Chlorine and iodine are both electron-withdrawing via inductive effects, but iodine’s larger atomic radius provides polarizability, enhancing resonance effects. Fluorine, being highly electronegative, further deactivates the ring .
  • Steric Hindrance : Iodine’s bulkiness (vs. fluorine or chlorine) can sterically hinder reactions at adjacent positions, influencing regioselectivity in cross-coupling reactions .

Data Table: Comparative Properties

Compound Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Applications
1,5-Dichloro-2,4-diiodobenzene C₆H₂Cl₂I₂ 359.80* 1,5-Cl; 2,4-I Organic synthesis, pharmaceuticals
1,5-Dichloro-2-fluoro-4-iodobenzene C₆H₂Cl₂FI 272.90 1,5-Cl; 2-F; 4-I Intermediate in agrochemicals
1,4-Dichloro-2-iodobenzene C₆H₃Cl₂I 272.90 1,4-Cl; 2-I Cross-coupling reactions
1,4-Diiodobenzene C₆H₄I₂ 329.90 1,4-I Materials science, electronics
2,3-Difluoro-1,4-diiodobenzene C₆H₂F₂I₂ 365.89 1,4-I; 2,3-F Organic electronic devices

*Calculated based on atomic weights.

Biological Activity

1,5-Dichloro-2,4-diiodobenzene is a halogenated aromatic compound that has garnered attention due to its potential biological activities. This article delves into the compound's biological effects, toxicity, and mechanisms of action, supported by relevant data and case studies.

This compound (C6_6H2_2Cl2_2I2_2) is a member of the dichlorodiiodobenzene family. It is characterized by two chlorine and two iodine substituents on a benzene ring. The presence of these halogens significantly influences its chemical behavior and biological interactions.

Toxicity Studies

A review of toxicity studies indicates that halogenated compounds like this compound can exhibit various toxic effects depending on exposure levels and routes. The following table summarizes key findings from toxicity studies:

Study TypeOrganism/ModelObservationsReference
Acute ToxicityRatsLD50 > 2000 mg/kg; signs of lethargy observed
MutagenicitySalmonella typhimuriumInduced chromosomal aberrations
Chronic ExposureMiceLiver tumors observed after prolonged exposure
Aquatic ToxicityDaphnia magna48h LC50 = 3 mg/l; NOEC = 0.025 mg/l

The biological activity of this compound may be attributed to its ability to interact with cellular components through various mechanisms:

  • Halogen Bonding : The presence of halogens allows for unique interactions with nucleophiles in biological systems, potentially affecting enzyme activity and cellular signaling pathways .
  • Genotoxicity : Studies have shown that halogenated compounds can induce DNA damage through oxidative stress mechanisms or direct interaction with DNA .

Case Study 1: Mutagenicity Assessment

In a study assessing the mutagenic potential of various halogenated compounds, this compound was tested using the Ames test. Results indicated that while it did not show mutagenic activity in all strains tested, it did induce chromosomal aberrations at high concentrations in V79 cells .

Case Study 2: Ecotoxicological Impact

Research on the ecotoxicological effects of this compound revealed significant impacts on aquatic organisms. A study conducted on Daphnia magna demonstrated acute toxicity at concentrations as low as 3 mg/l, highlighting the compound's potential environmental risks .

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